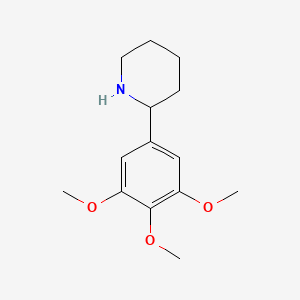

2-(3,4,5-Trimethoxyphenyl)piperidine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(3,4,5-trimethoxyphenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-16-12-8-10(11-6-4-5-7-15-11)9-13(17-2)14(12)18-3/h8-9,11,15H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRAOJJIYIBNNGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501290011 | |

| Record name | 2-(3,4,5-Trimethoxyphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501290011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383128-02-7 | |

| Record name | 2-(3,4,5-Trimethoxyphenyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383128-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,4,5-Trimethoxyphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501290011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Stereoselective Synthesis of 2-(3,4,5-Trimethoxyphenyl)piperidine

Achieving stereocontrol in the synthesis of substituted piperidines is crucial, as the stereochemistry often dictates the biological activity of the final compound. google.com Methodologies for the stereoselective synthesis of 2-arylpiperidines, such as this compound, have focused on controlling the creation of the chiral center at the C2 position of the piperidine (B6355638) ring.

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. Various catalytic asymmetric methods have been developed for the synthesis of chiral piperidines. nih.govnih.gov For instance, rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids with pyridine derivatives can produce 3-substituted tetrahydropyridines with high enantioselectivity, which can then be reduced to the corresponding piperidines. snnu.edu.cnorganic-chemistry.org A similar strategy could be envisioned for 2-substituted piperidines.

Another powerful approach is the catalytic, enantioselective C-H functionalization of acyclic amines. nih.gov A copper-catalyzed radical-mediated δ C-H cyanation can install a nitrile group, which serves as a precursor to the piperidine ring, with high enantiomeric excess. nih.gov Subsequent reduction and cyclization would yield the chiral piperidine. nih.gov

Diastereoselective methods are employed when multiple stereocenters are formed. For 2,3,6-trisubstituted piperidines, relative stereocontrol has been achieved through kinetic protonation of a nitronate intermediate or by thermodynamic equilibration of a nitro group, followed by stereoselective reduction of an imine. nih.gov Radical cyclization is another technique used to synthesize 2,4,5-trisubstituted piperidines, yielding specific diastereoisomers. nih.gov These principles can be adapted to control the stereochemistry of simpler 2-arylpiperidines.

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of subsequent reactions. wikipedia.org Evans-type oxazolidinone auxiliaries, for example, have been used in the diastereoselective hydrogenation of pyridines to yield chiral piperidines. researchgate.net Pseudoephedrine can also serve as a chiral auxiliary, reacting with a carboxylic acid to form an amide, which then directs stereoselective alkylation at the α-position before being cleaved. wikipedia.org

Chiral catalysts offer a more atom-economical approach to stereoselective synthesis. Transition metal catalysts, particularly those based on rhodium, palladium, copper, and iridium, are widely used. nih.govmdpi.comacs.org For example, a rhodium(I) catalyst with a ferrocene ligand can be used for the stereoselective hydrogenation of unsaturated piperidinones. mdpi.com Copper-catalyzed intramolecular cyclization of alkene aminoboration has been shown to produce chiral 2,3-cis-disubstituted piperidines in good yields and high enantioselectivities. nih.gov Organocatalysis, using small chiral organic molecules, has also emerged as a powerful tool for the enantioselective synthesis of piperidine derivatives through intramolecular aza-Michael reactions. nih.govmdpi.com

| Catalyst/Ligand System | Reaction Type | Substrate Type | Stereoselectivity Outcome | Reference |

|---|---|---|---|---|

| [Rh(cod)OH]₂ / (S)-Segphos | Asymmetric Reductive Heck | Arylboronic acid & Dihydropyridine | High Enantioselectivity | organic-chemistry.org |

| Cu(OTf)₂ / Chiral Ligand (L1 or L5) | Radical δ C-H Cyanation | Acyclic Amides | Up to 99% ee | nih.gov |

| Cu(CH₃CN)₄PF₆ / (S, S)-Ph-BPE | Cyclizative Aminoboration | Aryl Alkenes | 91-99% ee | nih.gov |

| Quinoline Organocatalyst / TFA | Intramolecular aza-Michael | N-tethered Alkenes | High Enantiomeric Enrichment | nih.govmdpi.com |

Precursor Design and Derivatization Routes

The synthesis of this compound relies on the strategic assembly of precursors that form the heterocyclic ring and the subsequent modification of this core structure.

The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, which can be a key intermediate for piperidine synthesis. oarjbp.comnih.gov In the context of this compound, the reaction would typically involve 3,4,5-trimethoxybenzaldehyde, an amine (like ammonia or a primary amine), and a compound containing two active hydrogen atoms that can form the C3-C6 portion of the piperidine ring, such as a 1,5-dicarbonyl compound or its equivalent. researchgate.netjofamericanscience.org

A variation known as the nitro-Mannich (or aza-Henry) reaction, involving the reaction of a nitroalkane with an imine, is a versatile method for creating β-nitroamines. researchgate.net These intermediates can be further elaborated through reduction of the nitro group and subsequent cyclization to form the piperidine ring. For the target compound, the imine would be generated from 3,4,5-trimethoxybenzaldehyde, which would then react with a suitable nitroalkane precursor to construct the piperidine backbone. researchgate.net

The secondary amine of the piperidine ring is a common site for derivatization, allowing for the introduction of various functional groups through N-alkylation and N-acylation.

N-Alkylation involves the reaction of the piperidine with an alkylating agent, typically an alkyl halide (e.g., alkyl bromide or iodide). researchgate.net The reaction is often carried out in the presence of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. researchgate.netechemi.com To avoid the formation of quaternary ammonium salts, the alkyl halide is often added slowly to ensure the piperidine remains in excess. researchgate.net Reductive amination, reacting the piperidine with an aldehyde or ketone in the presence of a reducing agent, is another common method for N-alkylation.

N-Acylation introduces an acyl group onto the piperidine nitrogen. This is typically achieved by reacting the piperidine with an acyl chloride or an acid anhydride. These reactions are generally high-yielding and can be performed under standard laboratory conditions. This modification is useful for installing a variety of functional groups and modulating the electronic properties of the nitrogen atom.

| Transformation | Reagents | Base/Solvent | General Conditions | Reference |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | K₂CO₃ / DMF or Acetonitrile | Stirring at room temperature or gentle heating. | researchgate.netechemi.com |

| N-Alkylation | Alkyl Halide (R-X) | NaH / DMF | 0°C to room temperature. | researchgate.net |

| N-Alkylation (Reductive) | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | Dichloromethane (DCM) or Dichloroethane (DCE) | Room temperature. | |

| N-Acylation | Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O) | Pyridine or Triethylamine / DCM | 0°C to room temperature. |

The 3,4,5-trimethoxyphenyl ring can undergo various chemical modifications, primarily through electrophilic aromatic substitution. The three methoxy (B1213986) groups are strongly activating and ortho-, para-directing. However, in the 3,4,5-substituted pattern, the C2 and C6 positions are sterically hindered and electronically activated by two ortho/para methoxy groups, making them the most likely sites for substitution.

One common reaction is nitration. For example, the nitration of 1,4-dimethoxybenzene can lead to dinitro derivatives, which can then undergo nucleophilic aromatic substitution where a nitro group is displaced by an amine like piperidine. mdpi.compreprints.org A similar strategy could be applied to a trimethoxyphenyl system, potentially allowing for the introduction of nitro groups that can be further reduced to amines or used in other transformations. Other electrophilic substitutions such as halogenation or Friedel-Crafts reactions are also possible, though reaction conditions must be carefully controlled to manage regioselectivity and potential side reactions due to the highly activated nature of the ring.

Characterization Techniques for Structural Elucidation

The definitive identification and structural analysis of complex organic molecules like substituted piperidines rely on a combination of advanced analytical techniques. Spectroscopic methods provide detailed information about the molecular formula, functional groups, and the connectivity of atoms, while X-ray crystallography offers a precise three-dimensional map of the molecule's atomic arrangement in the solid state.

Spectroscopic Methods for Confirming Compound Identity (e.g., NMR, IR, MS)

Spectroscopic analysis is fundamental for the initial characterization of newly synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information to build a comprehensive picture of the molecular structure.

For the derivative, 1-Acryloyl-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one, these methods were crucial for its characterization. researchgate.net

Infrared (IR) Spectroscopy : The FT-IR spectrum of the compound confirmed the presence of key functional groups. Characteristic absorption bands would indicate the presence of the trimethoxyphenyl rings, the piperidine ring, and in the case of the analyzed derivative, the acryloyl and ketone groups.

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). The analysis of 1-Acryloyl-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one would show a molecular ion peak corresponding to its molecular formula, C27H33NO8, confirming its mass. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in the molecule. The spectrum of 1-Acryloyl-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one would display signals corresponding to the protons on the piperidine ring, the trimethoxyphenyl groups, the methyl group, and the acryloyl group, with their chemical shifts and splitting patterns confirming the connectivity of the structure. researchgate.net

¹H-NMR Spectral Data for 1-Acryloyl-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not fully specified in the source | - | - | Protons of the trimethoxyphenyl rings |

| Data not fully specified in the source | - | - | Protons of the piperidine ring |

| Data not fully specified in the source | - | - | Methyoxy group protons (-OCH₃) |

| Data not fully specified in the source | - | - | Acryloyl group protons |

| Data not fully specified in the source | - | - | Methyl group proton (-CH₃) |

X-ray Crystallography for Absolute Stereochemistry Determination and Conformational Analysis

X-ray crystallography is an indispensable tool for the unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry and preferred conformation in the solid state.

The molecular structure of 1-Acryloyl-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one has been elucidated using single-crystal X-ray diffraction. researchgate.net The analysis revealed that the compound crystallizes in the orthorhombic crystal system with the space group Pbca. researchgate.net

Crystallographic Data for 1-Acryloyl-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one researchgate.net

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 13.775(4) |

| b (Å) | 16.389(2) |

| c (Å) | 23.085(6) |

| Volume (ų) | 5212.6(3) |

| Z | 8 |

Structure Activity Relationship Sar Studies

Influence of Stereochemistry on Biological Activity

Comparative Analysis of Enantiomeric and Diastereomeric Forms

There is a notable absence of published studies that specifically compare the biological activities of the different enantiomeric and diastereomeric forms of 2-(3,4,5-Trimethoxyphenyl)piperidine. For many psychoactive phenylpiperidines, stereochemistry is a critical determinant of receptor affinity and functional activity. For instance, in the related class of 2,5-dimethoxyphenylpiperidines, bioactivity is often found to reside primarily in a single enantiomer. However, without specific experimental data for this compound, any discussion on the differential effects of its stereoisomers would be speculative.

Conformational Preferences and Their Impact on Target Recognition

Conformational analysis is crucial for understanding how a molecule interacts with its biological target. The spatial orientation of the 3,4,5-trimethoxyphenyl group relative to the piperidine (B6355638) ring can significantly influence binding affinity and efficacy. While general principles of piperidine ring conformation are well-established, specific computational or experimental studies (e.g., X-ray crystallography, NMR spectroscopy) detailing the preferred conformations of this compound and how they relate to target recognition are not available.

Positional and Substituent Effects on the Piperidine Ring

Modifications at the Piperidine Nitrogen

The nitrogen atom of the piperidine ring is a common site for chemical modification to alter a compound's pharmacological profile. N-alkylation or N-acylation can impact potency, selectivity, and metabolic stability. However, the scientific literature lacks specific studies on N-substituted derivatives of this compound and the resulting effects on their biological activity.

Substitutions at Other Piperidine Ring Carbons

Similarly, there is a lack of available data on the effects of substitutions at other carbon atoms (C-3, C-4, C-5, C-6) of the piperidine ring of this compound. Such substitutions could provide valuable insights into the steric and electronic requirements for optimal interaction with biological targets.

Structural Elucidation of the 3,4,5-Trimethoxyphenyl Moiety's Role

The 3,4,5-trimethoxyphenyl group is a key feature of many biologically active compounds, including the classic psychedelic mescaline. The number and position of the methoxy (B1213986) groups on the phenyl ring are known to be critical for the activity of phenethylamine (B48288) and phenylpiperidine derivatives. However, specific studies that systematically modify the 3,4,5-trimethoxy substitution pattern of this compound to elucidate the precise role of this moiety in its biological activity are not found in the reviewed literature.

Contribution of Methoxy Groups to Pharmacophore Features

The three methoxy groups on the phenyl ring are considered essential pharmacophoric features, contributing significantly to the molecule's electronic and steric properties, which in turn govern its binding affinity and efficacy at biological targets. A pharmacophore is the specific three-dimensional arrangement of chemical features that a molecule must possess to exert a particular biological effect. nih.gov For molecules containing a substituted phenyl ring, the number and position of substituents like methoxy groups are pivotal. nih.gov

The 3,4,5-trimethoxyphenyl (TMP) moiety is a well-established feature in medicinal chemistry, often associated with potent biological activities, particularly in compounds designed as tubulin polymerization inhibitors. nih.govnih.gov The methoxy groups can influence activity in several ways:

Hydrogen Bond Acceptance: The oxygen atom of each methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in a target protein's binding pocket.

Conformational Control: The presence of three adjacent methoxy groups can restrict the rotation of the phenyl ring relative to the piperidine scaffold, locking the molecule into a more favorable conformation for binding.

Electronic Effects: Methoxy groups are electron-donating, which alters the electron density of the aromatic ring and can influence interactions such as pi-pi stacking with aromatic amino acid residues.

Metabolic Stability: Methoxy groups can influence the metabolic profile of a compound, potentially blocking sites of oxidation and increasing bioavailability.

While direct SAR studies on this compound are not extensively published, data from analogous phenylpiperidine structures underscore the critical importance of methoxy substituents. For instance, studies on 2,5-dimethoxyphenylpiperidines as serotonin (B10506) 5-HT2A receptor agonists demonstrate that the removal of methoxy groups is detrimental to their activity. nih.gov Deletion of a single methoxy group can lead to a significant drop in potency, while the removal of both methoxy groups can render the compound virtually inactive. nih.gov This highlights the direct participation of these groups in receptor binding and activation.

| Compound Modification | Description | Relative Potency Change |

|---|---|---|

| Deletion of 5-MeO group | Removal of one of the two methoxy groups from a 2,5-dimethoxyphenylpiperidine analog. | ~20-fold decrease |

| Deletion of 2-MeO group | Removal of the other methoxy group from a 2,5-dimethoxyphenylpiperidine analog. | >500-fold decrease |

| Deletion of both methoxy groups | Removal of both methoxy groups, leaving an unsubstituted phenylpiperidine. | Negligible activity |

Based on these strong analogous findings, it can be inferred that the 3,4,5-trimethoxy substitution pattern on the piperidine scaffold is not arbitrary but constitutes a highly optimized arrangement for target interaction. The synergistic effect of all three groups likely creates a specific electronic and steric profile that is essential for high-affinity binding.

Comparison with Related Trimethoxyphenyl-containing Scaffolds

The piperidine ring serves as the core scaffold, a central molecular framework upon which the functional groups are built. In drug discovery, altering this core via "scaffold hopping" is a common strategy to discover new compounds with improved properties while retaining the key pharmacophoric elements, such as the TMP moiety. psu.edumdpi.com The TMP group has been successfully incorporated into a wide variety of scaffolds, leading to compounds with diverse biological activities. nih.govnih.govmdpi.commdpi.com

The choice of the heterocyclic scaffold is crucial as it dictates the spatial orientation of the TMP group and provides additional points of interaction with the target. It also significantly influences the compound's physicochemical properties, such as solubility and lipophilicity. researchgate.net For example, the TMP moiety has been attached to scaffolds such as oxazolone, flavan, pyrrolidone, and thiadiazole to create potent anticancer and anti-apoptotic agents. nih.govnih.govmdpi.commdpi.com

| Scaffold | Example Compound Class | Primary Biological Target/Activity | Reference |

|---|---|---|---|

| Oxazolone | Trimethoxybenzylidene-oxazolones | Anticancer (Tubulin Polymerization Inhibition) | nih.gov |

| Flavan | 5,6,7-Trimethoxyflavans | Anticancer (Hippo Signaling Pathway Modulation) | nih.gov |

| Pyrrolidone | 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidines | Anticancer | mdpi.com |

| Thiadiazole | Trimethoxybenzylidene-hydrazinyl-thiadiazoles | Anti-apoptotic (Caspase-3 Inhibition) | mdpi.com |

| Hydrazide | Trimethoxybenzohydrazides | Antibacterial, Antidiabetic | orientjchem.org |

A direct comparison between the six-membered piperidine ring and the five-membered pyrrolidine (B122466) ring is particularly informative. SAR studies on anticonvulsant agents, comparing N-substituted pyrrolidine-2,5-diones with the corresponding piperidine-2,6-diones, have revealed that the ring structure is a critical determinant of activity. researchgate.net In that series, the pyrrolidine-2,5-dione core was found to be crucial for anticonvulsant effects, suggesting that the specific bond angles and conformational flexibility of the five-membered ring are optimal for interaction with the relevant neurological targets. researchgate.net This principle illustrates that even a subtle change—from a six- to a five-membered ring—can dramatically alter the biological activity profile. Therefore, the choice of a piperidine ring in this compound is not interchangeable with other scaffolds and is likely optimized for its specific biological target, providing a distinct conformational and steric framework that a pyrrolidine or other heterocyclic ring would not replicate.

Mechanistic Investigations of Biological Actions

Elucidation of Molecular Mechanisms of Action

The therapeutic potential of compounds based on the 2-(3,4,5-Trimethoxyphenyl)piperidine scaffold is defined by their ability to bind to and modulate the function of specific biological macromolecules. Detailed investigations have revealed interactions with a range of receptors, enzymes, and ion channels.

Derivatives of this compound have shown notable affinity for several G protein-coupled receptors (GPCRs) and other receptor types, indicating a broad potential for neuromodulatory and other physiological effects.

The piperidine (B6355638) moiety is a crucial structural element for dual affinity at histamine (B1213489) H3 (H3R) and sigma-1 (σ1R) receptors. nih.gov Studies comparing piperidine-containing compounds with their piperazine (B1678402) counterparts revealed that the piperidine ring is a key determinant for high affinity at the σ1 receptor while maintaining affinity for the H3 receptor. nih.gov For instance, certain N-substituted phenoxyalkylpiperidines demonstrate high affinity for the σ1 receptor, with Ki values in the nanomolar range. uniba.it

In the realm of serotonergic receptors, 2,5-dimethoxyphenylpiperidines have been identified as a novel class of selective serotonin (B10506) 5-HT2A receptor agonists. acs.org The substitution pattern on the phenyl ring and the stereochemistry of the piperidine are critical for both potency and selectivity. Similarly, other phenethylamine (B48288) and amphetamine derivatives with methoxy (B1213986) substitutions show submicromolar binding affinities for 5-HT2A and 5-HT2C receptors. frontiersin.org

Furthermore, piperazine derivatives with a methoxyphenyl group, structurally related to the subject compound, have been evaluated for their affinity at 5-HT1A and α1-adrenergic receptors. These studies showed that specific derivatives can bind with high affinity (Ki = 0.12-0.63 nM) to 5-HT1A receptors while being devoid of antagonist activity at α1-adrenergic receptors. nih.gov A specific derivative, trans-2,5-Bis(3,4,5-trimethoxyphenyl)tetrahydrofuran, has been identified as a potent, specific, and competitive receptor antagonist of the platelet-activating factor (PAF) with an ED50 of 2 x 10⁻⁸ M in inhibiting [3H]PAF binding to rabbit platelet membranes. nih.gov

The this compound scaffold and its analogs have been investigated as inhibitors of several key enzymes implicated in disease, particularly in oncology.

A notable target is the IκB kinase (IKK) complex, a central component of the NF-κB signaling pathway. The synthetic monoketone curcumin (B1669340) analog, 3,5-bis(2-flurobenzylidene)piperidin-4-one (EF24), was found to directly inhibit the catalytic activity of IKKβ. nih.gov This inhibition prevents the phosphorylation of IκB, thereby blocking NF-κB activation. EF24 was shown to block nuclear translocation of NF-κB with an IC50 value of 1.3 μM, which was significantly more potent than curcumin (IC50 = 13 μM). nih.gov Another analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31), was an even more potent inhibitor of IKKβ (IC50 ~1.92 μM) compared to EF24 (IC50 ~131 μM). nih.gov

Heat shock protein 90 (Hsp90) is another critical enzyme target. Hsp90 is a molecular chaperone required for the stability and function of numerous oncogenic client proteins, including kinases like Anaplastic Lymphoma Kinase (ALK) and ROS1. Inhibition of Hsp90 leads to the degradation of these client proteins, providing a mechanism to overcome resistance to direct kinase inhibitors. Hsp90 inhibitors can also suppress the activity of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter responsible for multidrug resistance, by directly inhibiting its ATPase function.

The natural piperidine alkaloid Rohitukine (B1679509), which contains a trimethoxyphenyl-piperidinol core, has served as a lead for the development of potent cyclin-dependent kinase (CDK) inhibitors, such as Flavopiridol, which targets CDK9/T1. acs.org Additionally, various piperidine-substituted chalcones have demonstrated inhibitory activity against enzymes like α-amylase, with IC50 values ranging from 9.86 to 35.98 μM. tandfonline.comresearchgate.net

Emerging research has identified ion channels as potential targets for piperidine derivatives. Specifically, the two-pore-domain potassium (K2P) channel K2P9.1 (TASK-3) has been a focus of investigation. TASK-3 channels are highly expressed in the central nervous system and are involved in setting the resting membrane potential of neurons. researchgate.net

A series of antagonists based on a 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (B66366) scaffold, which incorporates a piperidine ring, have been developed as potent and selective inhibitors of TASK-3 channels. researchgate.net Docking studies suggest that these compounds bind within the central cavity of the channel. The binding is primarily governed by hydrophobic interactions, but the presence of a hydrogen bond acceptor group that can interact with threonine residues in the channel's selectivity filter is crucial for high potency. mdpi.com One optimized compound from this series demonstrated pharmacological target engagement in vivo by modulating sleep architecture in rodent models. researchgate.net

Cellular Pathways Affected by this compound and Its Derivatives

By interacting with the molecular targets described above, derivatives of this compound can profoundly influence cellular signaling pathways that regulate cell proliferation, survival, and inflammation.

A significant body of research demonstrates that compounds containing the trimethoxyphenyl moiety, often in combination with a heterocyclic ring like piperidine, are potent inducers of cell cycle arrest and apoptosis in cancer cells. nih.gov These effects are frequently linked to the disruption of microtubule dynamics.

One novel piperidine derivative was shown to induce apoptosis and inhibit the epithelial-mesenchymal transition in prostate cancer (PC3) cells. researchgate.net A chalcone (B49325) derivative, (E)-3-(4-methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, inhibited prostate cancer cell growth at low nanomolar concentrations by inducing cell cycle arrest and caspase-dependent apoptosis, a process mediated in part by the activation of the p53 tumor suppressor protein. nih.gov

The natural alkaloid piperine, which contains a piperidine ring, has been shown to induce G1 phase arrest in colorectal cancer cells. nih.gov Similarly, other bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment induce G2/M phase arrest and apoptosis by inhibiting tubulin polymerization at the colchicine (B1669291) binding site. nih.gov This disruption of the cell cycle prevents cancer cells from completing mitosis, ultimately triggering the apoptotic cascade. The induction of apoptosis by various benzimidazole (B57391) derivatives has also been linked to their ability to suppress cell cycle progression. mdpi.com

The this compound scaffold and its derivatives can modulate critical signaling pathways such as NF-κB and JAK/STAT, which are central to inflammation, immunity, and cancer.

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival. As previously mentioned, piperidine-based compounds like EF24 and EF31 directly inhibit IKKβ, the kinase responsible for activating the canonical NF-κB pathway. nih.govnih.govnih.gov By preventing the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα), these compounds block the nuclear translocation of the NF-κB p65 subunit, thereby inhibiting the transcription of pro-inflammatory and anti-apoptotic genes. nih.govnih.gov This mechanism underlies the anti-inflammatory and anti-cancer properties of these compounds. Numerous phytochemicals are known to modulate the NF-κB pathway, making it a key target for therapeutic intervention. researchgate.netmdpi.comnih.govnih.govfrontiersin.org

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for signaling by numerous cytokines and growth factors. nih.gov Aberrant activation of this pathway is linked to autoimmune diseases and cancers. nih.govmdpi.com Several studies have focused on developing piperidine-containing molecules as JAK inhibitors. nih.gov For example, meridianin derivatives have been designed as novel JAK/STAT3 signaling inhibitors, with lead compounds showing potent inhibition of JAK1, JAK2, and STAT3 phosphorylation levels in cancer cells. mdpi.com This inhibition suppresses the expression of downstream target genes like c-Myc, Cyclin D1, and Bcl-xL, leading to antitumor effects. mdpi.com The development of selective JAK1 inhibitors, such as AZD4205, which incorporates a methylpiperazine group, highlights the therapeutic potential of targeting this pathway to overcome resistance to other cancer therapies. researchgate.net

Preclinical Pharmacological Evaluation in Vitro and in Vivo Non Human Studies

In Vitro Biological Activity Assays

Cell-Based Assays for Antiproliferative Effects (e.g., MTT assay)

There is no specific information available in the reviewed scientific literature regarding the antiproliferative effects of 2-(3,4,5-Trimethoxyphenyl)piperidine as determined by cell-based assays such as the MTT assay. Research in this area has concentrated on derivatives with additional functional groups.

Enzyme Activity Assays

No studies detailing the specific inhibitory or modulatory effects of this compound on any particular enzyme have been identified in the public domain.

Ligand Binding Studies

Data from ligand binding studies that would elucidate the affinity of this compound for specific receptors or binding sites are not currently available in published research.

Antioxidant and Anti-inflammatory Potency

Direct in vitro assessments of the antioxidant and anti-inflammatory potential of this compound have not been reported in the available scientific literature. While the trimethoxyphenyl group is known to contribute to the antioxidant and anti-inflammatory properties of various compounds, specific data for this piperidine (B6355638) derivative is lacking.

Antimicrobial Activity

There are no available studies that have specifically evaluated the antimicrobial activity of this compound against a panel of bacteria or fungi.

Non-Human In Vivo Efficacy Studies

Consistent with the absence of in vitro data, there are no published non-human in vivo efficacy studies for this compound in any animal models for any disease state.

Animal Models for Specific Pharmacological Effects (e.g., Antihypertensive)

No studies were identified that evaluated the antihypertensive effects of this compound in animal models.

Assessment of Compound Efficacy in Disease Models

There are no available research findings on the efficacy of this compound in any specific disease models.

Theoretical and Computational Studies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the interaction between a ligand, such as 2-(3,4,5-Trimethoxyphenyl)piperidine, and a biological target, typically a protein receptor.

Prediction of Binding Affinities and Modes

Computational studies on the broader class of N-substituted 2-arylpiperidines have identified them as high-affinity ligands for sigma receptors, particularly σ1R and σ2R/TMEM97. nih.gov Although most N-acyl-2-arylpiperidines show a higher affinity for σ1R, their interaction with σ2R/TMEM97 is also significant. nih.gov Docking simulations place these ligands within the receptor's binding site in a manner analogous to established norbenzomorphan parents, suggesting a similar mode of action. nih.gov

The 3,4,5-trimethoxyphenyl moiety, a key feature of the target compound, is known to interact with other biological targets. For instance, molecular docking studies of trimethoxyphenyl-containing pyridine and tetrahydropyrimidine derivatives have shown favorable binding to the colchicine (B1669291) binding site of tubulin and as DNA intercalators, respectively. rsc.orgrsc.orgnih.gov In a study on tetrahydropyrimidine analogues, a derivative featuring the 3,4,5-trimethoxy phenyl group achieved a strong binding score of -7.06 kcal/mol with its target. rsc.org Furthermore, MM-GBSA calculations, a method for estimating binding free energy, indicated a superior ΔG binding energy for a trimethoxyphenyl candidate (-33.86 kcal mol−1) compared to reference compounds. rsc.org

| Compound Class / Derivative | Protein Target | Predicted Binding Score / Energy | Computational Method |

|---|---|---|---|

| N-acyl-2-arylpiperidines | Sigma Receptors (σ1R, σ2R/TMEM97) | High Affinity (specific values not detailed) | Molecular Docking |

| Trimethoxyphenyl-tetrahydropyrimidine (T30) | DNA Topoisomerase II | -7.06 kcal/mol | Molecular Docking |

| Trimethoxyphenyl-tetrahydropyrimidine (T30) | DNA Topoisomerase II | -33.86 kcal/mol | MM-GBSA |

| Trimethoxyphenyl-pyridine (VI) | Tubulin | -104.95 (Interaction Energy) | Molecular Docking |

Identification of Key Residues in Binding Pockets

The predictive power of molecular docking extends to identifying specific amino acid residues that are critical for ligand binding. For trimethoxyphenyl-containing compounds designed as tubulin inhibitors, molecular docking studies confirmed that hydrogen bonding with the CYS241 residue is an essential interaction within the colchicine binding site. rsc.orgnih.gov This interaction, along with hydrophobic contacts within the pocket, helps to anchor the ligand and is predictive of antitumor activity. rsc.orgnih.gov

The 3,4,5-trimethoxyphenyl group itself contributes significantly to binding, often through van der Waals and non-polar interactions within the grooves of its target protein, which provides favorable binding free energy. rsc.org These computational findings underscore the importance of specific residues in stabilizing the ligand-receptor complex, offering a roadmap for designing more potent and selective molecules.

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of a molecule. These methods provide detailed information about the electronic structure, stability, and reactivity of compounds like this compound.

Elucidation of Electronic Structure and Reactivity

DFT calculations are widely used to determine the geometric and electronic properties of molecules. nih.govresearchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that a molecule is more reactive as it requires less energy to undergo electronic transitions. nih.govresearchgate.net

Studies on various heterocyclic compounds, including piperidine (B6355638) derivatives, utilize DFT to optimize the molecular geometry and analyze electronic properties. nih.govresearchgate.net Natural Bond Orbital (NBO) analysis can reveal the stability and charge delocalization within the molecule, while Molecular Electrostatic Potential (MEP) maps visualize the charge distribution and identify regions prone to electrophilic and nucleophilic attack. nih.govniscpr.res.in For example, in related trimethoxyphenyl derivatives, DFT calculations have been employed to correlate theoretical parameters with experimentally observed activities. karazin.ua

| Calculated Property | Significance | Computational Method |

|---|---|---|

| Optimized Molecular Geometry | Provides stable 3D structure, bond lengths, and angles. mdpi.comsemanticscholar.org | DFT (e.g., B3LYP/6-311++G(d,p)) mdpi.com |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. nih.gov | DFT |

| Molecular Electrostatic Potential (MEP) | Visualizes reactive sites for electrophilic/nucleophilic attack. nih.govniscpr.res.in | DFT |

| Natural Bond Orbital (NBO) Analysis | Assesses molecular stability and charge delocalization. nih.gov | DFT |

| Dipole Moment | Measures the polarity of the molecule. karazin.ua | DFT |

Conformational Analysis and Energy Minima

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Computational conformational analysis is used to identify the most stable, low-energy conformers. For the 2-arylpiperidine scaffold, a key conformational feature is the rotation of the N-substituent (e.g., an N-Boc group). Studies have shown that this rotation can be rapid under certain conditions, and the activation parameters for this process can be determined using techniques like variable-temperature NMR spectroscopy complemented by computational analysis. nih.gov The piperidine ring itself typically adopts a stable chair conformation. nih.govresearchgate.net Identifying the preferred conformations is crucial as it dictates how the molecule presents its pharmacophoric features to a biological target.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. mdpi.com

Based on the structure of this compound, a hypothetical pharmacophore model can be constructed. Key features would likely include:

Aromatic Ring (AR): The trimethoxyphenyl group serves as a hydrophobic feature.

Hydrogen Bond Acceptors (HBA): The three methoxy (B1213986) groups on the phenyl ring and the nitrogen atom in the piperidine ring can act as hydrogen bond acceptors.

Positive Ionizable (PI): The piperidine nitrogen can be protonated at physiological pH, acting as a positive ionizable feature.

Such a model can be used as a 3D query to screen large chemical databases for novel compounds with different core structures but similar pharmacophoric features. nih.gov This virtual screening approach can efficiently identify new potential lead compounds. For instance, pharmacophore models have been developed for various phenylpiperidine derivatives to identify new ligands for targets like α1-adrenergic receptors and μ-opioid receptors. nih.govsemanticscholar.org Given the affinity of the 2-arylpiperidine scaffold for sigma receptors, a pharmacophore model derived from this compound could be a valuable tool in the discovery of new modulators for this important receptor class. nih.gov

Design of Novel Analogues

The design of novel analogues of this compound is guided by structure-activity relationship (SAR) studies of related phenylpiperidine compounds. While specific SAR data for the this compound scaffold is not extensively published, principles derived from similar structures, such as 2,5-dimethoxyphenylpiperidines and 4-phenylpiperidines, can inform the design of new chemical entities. acs.orgresearchgate.net

Key areas for modification to explore the chemical space around this scaffold include:

Substitution on the Phenyl Ring: Altering the substitution pattern on the 3,4,5-trimethoxyphenyl ring can modulate potency and selectivity. For instance, replacing the methoxy groups with other electron-donating or electron-withdrawing groups can influence the electronic properties of the molecule and its interaction with biological targets. acs.org The deletion or extension of these methoxy groups to ethoxy groups has been shown to be tolerated in similar series, albeit sometimes with a drop in potency. acs.org

Modification of the Piperidine Ring: N-alkylation of the piperidine ring is a common strategy to alter pharmacokinetic and pharmacodynamic properties. However, in some related series, N-substitution has been found to be unfavorable for activity at certain targets like the 5-HT2A receptor. acs.org

Stereochemistry: The chiral center at the 2-position of the piperidine ring is a critical determinant of biological activity. The synthesis and evaluation of individual enantiomers are essential to identify the more active and selective stereoisomer.

Computational techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can be employed to prioritize the synthesis of the most promising analogues. These methods help in predicting the binding affinity and activity of designed molecules before their actual synthesis, thus saving time and resources.

| Modification Strategy | Example Analogue | Rationale | Predicted Outcome |

|---|---|---|---|

| Phenyl Ring Substitution | 2-(3,5-Dimethoxy-4-hydroxyphenyl)piperidine | Introduce a hydrogen bond donor to potentially enhance target interaction. | Altered receptor binding affinity and selectivity profile. |

| Piperidine N-Substitution | 1-Methyl-2-(3,4,5-trimethoxyphenyl)piperidine | Investigate the influence of N-alkylation on potency and blood-brain barrier permeability. | Potentially decreased affinity for certain targets, but modified pharmacokinetic properties. |

| Stereochemical Investigation | (S)-2-(3,4,5-Trimethoxyphenyl)piperidine and (R)-2-(3,4,5-Trimethoxyphenyl)piperidine | Isolate and test individual enantiomers to determine the stereospecificity of action. | Identification of the eutomer with higher potency and potentially fewer off-target effects. |

| Bioisosteric Replacement | 2-(7-Methoxy-2,3-dihydrobenzo[b] nih.govfrontiersin.orgdioxin-6-yl)piperidine | Replace the trimethoxyphenyl group with a bioisostere to explore different chemical space and patentability. | Maintained or improved biological activity with a novel chemical scaffold. |

Identification of Potential Off-Targets

A critical aspect of drug development is the early identification of potential off-target interactions to mitigate the risk of adverse effects. Computational approaches are invaluable for predicting the polypharmacology of a compound, including this compound and its analogues. frontiersin.orgnih.gov

Various in silico methods can be utilized for off-target profiling:

Ligand-Based Approaches: These methods rely on the principle of chemical similarity, suggesting that structurally similar molecules are likely to have similar biological activities. By comparing the chemical features of this compound to a database of compounds with known biological activities, potential off-targets can be identified. frontiersin.org

Structure-Based Approaches: If the three-dimensional structures of potential off-target proteins are known, molecular docking can be used to predict the binding affinity of the compound to these proteins. This can provide insights into potential unintended interactions at a molecular level.

Systems Pharmacology Models: These computational models can simulate the interaction of a drug within a biological system, such as a synapse, to quantitatively estimate the effects of off-target pharmacology. nih.gov

Phenylpiperidine derivatives are known to interact with a variety of central nervous system (CNS) targets. wikipedia.orgpainphysicianjournal.comnih.gov Therefore, a comprehensive off-target profiling of this compound would likely investigate its potential interaction with various receptors, ion channels, and enzymes.

| Potential Off-Target Class | Examples | Rationale for Investigation | Computational Prediction Method |

|---|---|---|---|

| G-Protein Coupled Receptors (GPCRs) | Dopamine receptors, Serotonin (B10506) receptors, Opioid receptors | The phenylpiperidine scaffold is a common feature in many CNS-active drugs targeting these receptors. painphysicianjournal.comnih.gov | Ligand-based similarity searches, Molecular Docking |

| Ion Channels | Voltage-gated sodium channels, Potassium channels | Modulation of ion channels is a known mechanism for some CNS drugs and can lead to side effects. | Pharmacophore modeling, Homology modeling followed by docking |

| Enzymes | Cytochrome P450 (CYP) enzymes, Monoamine oxidase (MAO) | Potential for drug-drug interactions through metabolism (CYPs) or modulation of neurotransmitter levels (MAO). nih.gov | QSAR, Molecular Docking |

| Transporters | Serotonin transporter (SERT), Dopamine transporter (DAT), Norepinephrine transporter (NET) | Many CNS drugs act by inhibiting neurotransmitter reuptake transporters. | Ligand-based screening, Docking into transporter models |

Future Research Directions and Translational Potential

Development of Next-Generation Analogues with Improved Selectivity and Potency

The development of next-generation analogues of 2-(3,4,5-Trimethoxyphenyl)piperidine is a key strategy to optimize its therapeutic potential. By systematically modifying its core structure, researchers can fine-tune its pharmacological properties to achieve higher potency against specific biological targets while minimizing off-target effects, thereby enhancing selectivity.

Structure-activity relationship (SAR) studies are fundamental to this process. Research on related compounds has demonstrated that substitutions on both the piperidine (B6355638) ring and the trimethoxyphenyl moiety can dramatically influence biological activity. For instance, studies on dimethoxyphenylpiperidines have revealed that the position of methoxy (B1213986) groups on the phenyl ring is critical for agonist activity at serotonin (B10506) 5-HT2A receptors. nih.gov Similarly, research into piperidine-based alkaloids has shown that the 3,4,5-trimethoxy substitution pattern is crucial for selective activity against certain cancer cell lines. nih.gov

Future synthetic efforts will likely focus on several key areas:

Substitution on the Piperidine Nitrogen: Alkylation or acylation of the piperidine nitrogen can alter the compound's polarity, basicity, and ability to interact with target proteins. This is a common strategy to modulate pharmacokinetic and pharmacodynamic properties.

Modification of the Phenyl Ring: Introducing different substituents (e.g., halogens, hydroxyl groups, or other alkyl groups) on the trimethoxyphenyl ring can enhance binding affinity and selectivity for specific targets.

Stereochemistry: The piperidine ring contains a chiral center at the C2 position. The synthesis and evaluation of individual enantiomers are critical, as biological activity often resides in a single stereoisomer. nih.gov

The goal of these synthetic programs is to generate a library of analogues that can be screened against a panel of biological targets to identify compounds with superior profiles. This approach has been successful in developing potent and selective molecules from other piperidine-containing scaffolds, such as cyclin-dependent kinase (CDK) inhibitors derived from the rohitukine (B1679509) alkaloid, which features a substituted piperidine core. acs.orgacs.org

Table 1: Strategies for Analogue Development

| Modification Site | Potential Substituents | Desired Outcome | Example from Related Compounds |

|---|---|---|---|

| Piperidine Nitrogen (N1) | Methyl, Benzyl, Acyl groups | Modulation of CNS penetration, altered receptor binding | N-benzylation in serotonin receptor agonists nih.gov |

| Phenyl Ring | Halogens (F, Cl, Br), Nitro, Amino groups | Enhanced potency, improved selectivity, altered metabolism | Halogenation of curcuminoids with piperidone core researchgate.net |

| Piperidine Ring (C3, C4, C5) | Hydroxyl, Methyl, Oxo groups | Introduction of new interaction points, conformational restriction | Hydroxylation of piperidine in rohitukine analogues acs.org |

| Stereocenter (C2) | Separation of R and S enantiomers | Identification of the active stereoisomer, reduction of side effects | Enantiomer separation of 2,5-dimethoxyphenylpiperidines nih.gov |

Exploration of Novel Therapeutic Applications Beyond Current Indications

The structural motifs within this compound suggest a broad potential for therapeutic applications spanning multiple disease areas. The piperidine heterocycle is a well-established pharmacophore present in drugs targeting a wide array of conditions, including cancer, neurodegenerative disorders, and infectious diseases. nih.govijnrd.orgencyclopedia.pub Concurrently, the 3,4,5-trimethoxyphenyl group is a key feature in compounds known for their anticancer and anti-inflammatory properties. nih.gov

Oncology: The 3,4,5-trimethoxyphenyl moiety is notably associated with anticancer activity. Chalcones bearing this group have been found to selectively inhibit oncogenic K-Ras signaling by mislocalizing the protein from the plasma membrane. nih.gov Furthermore, this motif is a component of compounds that show potent activity against various cancer cell lines. mdpi.com This suggests that this compound and its future analogues could be developed as novel anticancer agents, potentially targeting specific signaling pathways crucial for tumor growth and survival. nih.gov

Neuroscience: Piperidine derivatives are central to the treatment of several neurological and psychiatric conditions. Donepezil, a piperidine derivative, is a cornerstone therapy for Alzheimer's disease. encyclopedia.pub Other piperidine-containing molecules have been investigated as antipsychotics and analgesics. ijnrd.org Given that methoxyphenyl-containing compounds can also exhibit potent activity at central nervous system (CNS) targets like serotonin receptors, there is a strong rationale for exploring the potential of this compound in treating conditions such as depression, anxiety, and neurodegenerative diseases. nih.gov

Other Potential Indications: The versatility of the piperidine scaffold opens the door to other therapeutic areas. ijnrd.org Derivatives have been investigated for a multitude of conditions, highlighting the broad biological potential of this chemical class.

Anti-inflammatory diseases

Antiviral applications ijnrd.org

Antidiabetic agents ijnrd.org

Antimicrobial therapies

Future research will involve screening this compound and its optimized analogues in a wide range of disease-relevant biological assays to uncover these novel therapeutic opportunities.

Table 2: Potential Therapeutic Applications

| Therapeutic Area | Potential Mechanism/Target | Rationale based on Structural Motifs |

|---|---|---|

| Oncology | Inhibition of oncogenic signaling (e.g., K-Ras), CDK inhibition, apoptosis induction | 3,4,5-trimethoxyphenyl group is a known anti-proliferative pharmacophore. nih.govresearchgate.net |

| Neurodegenerative Diseases (e.g., Alzheimer's) | Cholinesterase inhibition, modulation of neurotransmitter receptors (e.g., serotonin) | Piperidine is the core of Donepezil; methoxyphenyl groups target CNS receptors. nih.govencyclopedia.pub |

| Psychiatric Disorders (e.g., Depression) | Serotonin (5-HT) receptor agonism/antagonism | Dimethoxyphenylpiperidines are potent 5-HT2A agonists. nih.gov |

| Infectious Diseases | Inhibition of viral replication, antibacterial activity | Piperidine derivatives have shown broad antiviral and antimicrobial potential. ijnrd.org |

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To fully realize the translational potential of this compound, it is crucial to move beyond traditional pharmacological assays and embrace a systems-level understanding of its biological effects. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to achieve a comprehensive mechanistic understanding. frontlinegenomics.commdpi.com This strategy can reveal the full spectrum of molecular changes induced by the compound, identify its primary targets, and uncover secondary effects that may contribute to its therapeutic efficacy or potential side effects. mdpi.comfiveable.me

A systems biology approach can elucidate the complex interplay between the compound and various cellular pathways. mdpi.comnih.gov For instance, transcriptomic analysis (RNA-seq) of cells treated with a novel analogue can reveal which genes are up- or down-regulated, pointing to the specific signaling pathways being modulated. Proteomic analysis can then confirm these findings at the protein level and identify post-translational modifications that are critical for signal transduction. Metabolomics can provide a snapshot of the functional output of these changes, revealing alterations in cellular metabolism. rsc.org

This integrated approach is particularly valuable for:

Target Deconvolution: Identifying the specific protein(s) that a compound binds to, which is often challenging for molecules identified through phenotypic screening.

Biomarker Discovery: Pinpointing molecular signatures (e.g., specific gene expression patterns or protein levels) that correlate with a response to the compound. These biomarkers can later be used in clinical trials to select patients who are most likely to benefit from the therapy. maastrichtuniversity.nl

Predicting Toxicity: Understanding the off-target effects of a compound at a molecular level can help in predicting potential adverse effects early in the drug development process. fiveable.me

Uncovering Novel Mechanisms: Multi-omics analysis can reveal unexpected biological activities, potentially leading to the repositioning of a compound for a new therapeutic indication. nih.gov

By combining these large-scale datasets with advanced computational and bioinformatic tools, researchers can construct detailed models of the compound's mechanism of action, accelerating its journey from a promising chemical scaffold to a clinically effective therapeutic. mdpi.commaastrichtuniversity.nl

Q & A

Q. What are the optimal synthetic routes for 2-(3,4,5-Trimethoxyphenyl)piperidine, and how can reaction conditions be systematically optimized?

The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. Key steps include:

- Base selection : NaOH in dichloromethane (DCM) is commonly used to deprotonate intermediates and facilitate coupling .

- Purification : Column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) yields >95% purity .

- Yield optimization : Reaction temperature (20–40°C) and stoichiometric ratios (1:1.2 for amine:aryl halide) are critical variables. DOE (Design of Experiments) methods can identify optimal conditions .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Crystallography : Single-crystal X-ray diffraction (as in related trimethoxyphenyl-piperidine derivatives) resolves bond angles and conformations .

- Spectroscopy :

- ¹H/¹³C NMR : Methoxy protons resonate at δ 3.6–3.8 ppm; piperidine protons show splitting patterns at δ 1.5–2.8 ppm .

- FT-IR : Stretching vibrations for C-O (1250 cm⁻¹) and aromatic C-H (3050 cm⁻¹) confirm functional groups .

- Mass spectrometry : ESI-MS (m/z 265.3 [M+H]⁺) validates molecular weight .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Q. What solvents and pH conditions are suitable for maintaining the compound’s stability?

- Solubility : Soluble in DCM, DMSO, and ethanol; insoluble in water .

- pH stability : Stable at pH 6–8; avoid strong acids/bases to prevent demethylation of methoxy groups .

Q. How can preliminary biological activity screening be designed for this compound?

- In vitro assays : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays (IC₅₀ calculations) .

- Enzyme inhibition : Screen against kinases (e.g., PI3K) via fluorescence-based assays .

Advanced Research Questions

Q. How do stereochemical variations (e.g., enantiomers) affect the compound’s bioactivity?

- Chiral resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers .

- Activity comparison : Compare IC₅₀ values of (R)- and (S)-enantiomers in target assays. For example, (S)-enantiomers of similar piperidines show 3x higher kinase inhibition .

Q. What computational strategies predict binding modes and pharmacokinetic properties?

Q. How can stability under oxidative/reductive conditions be systematically evaluated?

-

Forced degradation : Expose to H₂O₂ (3%, 40°C) or NaBH₄ (1M) for 24 hours. Monitor via HPLC:

Condition Degradation Products % Remaining H₂O₂ Demethylated derivatives 72% NaBH₄ Reduced piperidine ring 85%

Q. How should researchers resolve contradictions in published data (e.g., conflicting bioactivity results)?

- Meta-analysis : Compare assay conditions (e.g., cell line viability, incubation time). For example, IC₅₀ discrepancies may arise from serum concentration differences (5% vs. 10% FBS) .

- Control standardization : Use reference compounds (e.g., paclitaxel for cytotoxicity) to calibrate assays .

Q. What advanced techniques validate mechanistic hypotheses (e.g., target engagement)?

- SPR (Surface Plasmon Resonance) : Measure binding kinetics (ka/kd) to purified proteins .

- Cellular thermal shift assays (CETSA) : Confirm target stabilization in cell lysates after compound treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.